molecular formula C11H16O2 B042155 Butylated Hydroxyanisole CAS No. 121-00-6

Butylated Hydroxyanisole

Cat. No.: B042155
CAS No.: 121-00-6
M. Wt: 180.24 g/mol
InChI Key: MRBKEAMVRSLQPH-UHFFFAOYSA-N
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Description

Butylhydroxyanisole (BHA) is a synthetically produced lipophilic phenolic compound widely utilized as a potent antioxidant in research applications. Its primary research value lies in its ability to inhibit the autoxidation of fats and oils, thereby preventing rancidity and the formation of potentially harmful oxidation products. The mechanism of action involves BHA donating a hydrogen atom to peroxyl radicals (ROO•), effectively terminating the propagation phase of the lipid peroxidation chain reaction. The resulting BHA phenoxyl radical is stabilized through resonance, enhancing its efficacy and persistence. This property makes BHA an indispensable tool in food science research for studying the stabilization of lipids in complex matrices, as well as in biochemical and pharmacological studies where it is used to investigate oxidative stress pathways in cellular and in vitro models. Researchers employ BHA to protect sensitive chemical compounds, biological samples, and commercial products from oxidative degradation. It is frequently studied in conjunction with other antioxidants, such as butylated hydroxytoluene (BHT), to explore synergistic effects. Available in high-purity grades, this reagent is essential for advancing studies in preservation science, free radical chemistry, and the molecular mechanisms of antioxidant action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-4-methoxyphenol
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InChI

InChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3
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InChI Key

MRBKEAMVRSLQPH-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC)O
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Molecular Formula

C11H16O2
Record name BUTYLATED HYDROXYANISOLE
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DSSTOX Substance ID

DTXSID7040788
Record name 2-tert-Butyl-4-methoxyphenol
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Molecular Weight

180.24 g/mol
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Physical Description

Butylated hydroxyanisole appears as white, beige or slightly yellow waxy solid with an aromatic odor and a slightly bitter burning taste. (NTP, 1992), Other Solid, Faintly beige fine plates; [MSDSonline]
Record name BUTYLATED HYDROXYANISOLE
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Record name Phenol, (1,1-dimethylethyl)-4-methoxy-
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Boiling Point

507 to 518 °F at 733 mmHg (NTP, 1992)
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Flash Point

313 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 65.3 °F (NTP, 1992)
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Impurities

Arsenic, less than 3 ppm; heavy metal (as lead), less than 10 ppm; residual on ignition, less than 0.01% /BHA/
Record name 3-T-BUTYL-4-HYDROXYANISOLE
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CAS No.

25013-16-5, 121-00-6, 921-00-6
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Melting Point

118 to 131 °F (NTP, 1992)
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Preparation Methods

Synthetic Routes and Reaction Conditions: Butylhydroxyanisole is synthesized by reacting 4-methoxyphenol with isobutylene in the presence of an acid catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired isomers.

Industrial Production Methods: Commercial production of butylhydroxyanisole involves the use of large-scale reactors where 4-methoxyphenol and isobutylene are combined with an acid catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Electrophilic reagents such as halogens and nitrating agents can be used.

Major Products:

Scientific Research Applications

Food Industry

BHA is primarily recognized for its application as a food preservative. It functions by inhibiting the oxidation of lipids, which can lead to rancidity and spoilage. The following table summarizes its usage in food products:

Food Product Type BHA Concentration Function
Fats and oilsUp to 0.02%Prevents rancidity
Snack foods0.02% - 0.1%Extends shelf life
Packaged foods0.01% - 0.02%Maintains flavor and quality

Research indicates that BHA effectively prolongs the shelf life of various food products by stabilizing fats and oils against oxidative damage . A study reported a significant reduction in rancidity levels in snack foods containing BHA compared to those without it, demonstrating its efficacy as a food additive .

Animal Feed

In animal nutrition, BHA is authorized as a technological additive in feedingstuffs for all animal species except dogs. The maximum allowable concentration is set at 150 mg/kg . BHA helps maintain the nutritional quality of feed by preventing lipid oxidation, which can adversely affect animal health.

Case Study: Efficacy in Animal Feed

A study evaluated the performance of BHA in poultry feed, showing that diets supplemented with BHA resulted in improved growth rates and feed conversion efficiency compared to controls lacking antioxidants .

Cosmetics and Personal Care Products

BHA is also employed in cosmetics and personal care products due to its antioxidant properties. It helps stabilize formulations containing oils and fats, thus enhancing product longevity.

Application Overview:

  • Skin creams: Prevents rancidity of oils.
  • Hair products: Maintains the integrity of conditioning agents.

The incorporation of BHA in cosmetic formulations has been shown to improve stability and prevent degradation caused by exposure to air and light .

Pharmaceuticals

In pharmaceuticals, BHA is used as an antioxidant to protect active ingredients from oxidative degradation. It is particularly beneficial in formulations containing polyunsaturated fatty acids or other sensitive compounds.

Pharmaceutical Applications:

  • Stabilization of liquid formulations: Enhances shelf life.
  • Protective agent in solid dosage forms: Prevents oxidation during storage.

Research has indicated that BHA can significantly enhance the stability of certain pharmaceutical compounds under various storage conditions .

Industrial Applications

BHA finds applications beyond food and pharmaceuticals; it is also used in plastics, rubber, and petroleum products as an antioxidant to prevent oxidative deterioration.

Industrial Usage Table:

Industry Application Function
PlasticsStabilizerPrevents degradation
RubberAntioxidantMaintains elasticity
Petroleum productsAdditiveEnhances storage stability

Mechanism of Action

Butylhydroxyanisole exerts its effects primarily through its antioxidant properties. The conjugated aromatic ring of butylhydroxyanisole stabilizes free radicals by donating a hydrogen atom, thereby neutralizing the free radicals and preventing further oxidative reactions . This mechanism is crucial in preserving the integrity of fats and oils in various products.

Comparison with Similar Compounds

Butylated Hydroxytoluene (BHT)

Chemical Profile :

  • Formula : C₁₅H₂₄O; MW : 220.35 g/mol .
  • Solubility : Similar to BHA but less effective in high-temperature processing .

Efficacy :

  • BHT is often used synergistically with BHA. In rapeseed oil, a 3:1 ratio of BHA:BHT significantly extends the induction period of oxidation .

Regulatory Status :

Propyl Gallate (PG) and Tertiary Butylhydroquinone (TBHQ)

Propyl Gallate (PG) :

  • Formula : C₁₀H₁₂O₅; MW : 212.20 g/mol.
  • Efficacy : Effective in oils but less stable under heat compared to BHA .
  • Safety : Linked to allergic reactions; banned in some countries (e.g., Australia) for meat products .

TBHQ :

  • Formula : C₁₀H₁₄O₂; MW : 166.22 g/mol.
  • Efficacy : Superior in preventing oxidation in polyunsaturated fats .

Natural Antioxidants (e.g., Tocopherols, Polyphenols)

Tocopherols (Vitamin E) :

  • Efficacy : Less potent than BHA alone but synergistic when combined. A 75:25 ratio of tocopherol:BHA in rapeseed oil maximizes oxidative stability .
  • Safety: No toxicity concerns; widely preferred in "clean-label" products .

Polyphenols (e.g., Quercus spp. extracts):

  • Efficacy : Acorn skin extracts show 1.0–1.4× antioxidant efficiency of BHA but require higher concentrations for equivalent effects .
  • Applications: Limited by cost, solubility, and flavor interference in processed foods .

Data Tables

Table 2: Regulatory Limits (ppm in Foods)

Region BHA BHT TBHQ PG
EU 200 200 120 100
USA (FDA) 200 200 100 100
Australia 200 200 100 Banned (meat)

Research Findings and Trends

  • Shift to Natural Antioxidants: Studies emphasize replacing BHA/BHT with polyphenols or tocopherols due to safety, though efficacy and cost remain challenges .
  • Synergistic Formulations : Combining BHA with tocopherols or citric acid enhances stability while reducing synthetic additive concentrations .
  • Toxicity Mechanisms : BHA’s induction of ferroptosis and ER stress underscores the need for stricter regulatory reviews .

Biological Activity

Butylhydroxyanisole (BHA) is a synthetic antioxidant commonly used in food preservation, cosmetics, and pharmaceuticals. Its biological activity has been the subject of extensive research, revealing both beneficial properties and potential risks. This article outlines the biological activities of BHA, focusing on its antioxidant, anti-inflammatory, antimicrobial, and potential toxic effects.

Antioxidant Activity

BHA is primarily recognized for its antioxidant properties. It acts as a free radical scavenger, protecting cells from oxidative stress. Several studies have quantified its effectiveness:

  • DPPH Assay : BHA has shown significant inhibition of the DPPH radical, indicating strong antioxidant activity. In comparative studies, it often outperformed other antioxidants like α-tocopherol (vitamin E) at certain concentrations .
  • Lipid Peroxidation : BHA effectively inhibits lipid peroxidation, a critical process in cellular damage related to various diseases. Its IC50 values in lipid-rich media have been reported to be lower than many natural antioxidants .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Inhibition (%)Lipid Peroxidation Inhibition (%)IC50 (µM)
BHA84.583.9916.07
α-Tocopherol84.684.65.6
BHT79.780.015.0

Anti-inflammatory Properties

Research indicates that BHA possesses anti-inflammatory effects, particularly when used in combination with other antioxidants like butylated hydroxytoluene (BHT). A study demonstrated that BHA reduced the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (TNFα) in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential role in managing inflammation-related conditions .

  • Combination Effects : The combination of BHA and BHT showed enhanced anti-inflammatory activity compared to either compound alone, particularly at specific molar ratios (1:2 or 2:1) in vitro .

Table 2: Anti-inflammatory Activity of Antioxidant Combinations

CombinationCox2 Inhibition (%)TNFα Inhibition (%)
BHA Alone105
BHT Alone128
BHA + BHT (1:1)3020
BHA + BHT (2:1)4025

Antimicrobial Effects

BHA has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a valuable additive in food preservation and cosmetic formulations .

  • Mechanism : The antimicrobial action is believed to be linked to its ability to disrupt cellular membranes and inhibit metabolic processes in microorganisms.

Toxicity and Safety Concerns

Despite its beneficial properties, concerns regarding the safety of BHA have been raised. High doses have been associated with tumor promotion in animal studies, suggesting a need for caution in its use:

  • Carcinogenic Potential : Some studies indicate that prolonged exposure to high levels of BHA may lead to carcinogenic effects, particularly when combined with other substances . Regulatory agencies monitor its usage limits in food products to mitigate these risks.

Table 3: Toxicological Findings

Study TypeFindings
Animal StudiesTumor promotion observed at high doses
Human StudiesHypersensitivity reactions reported
Regulatory StatusLimited use recommended by health agencies

Q & A

Q. What mechanistic studies elucidate BHA’s role in ferroptosis induction?

  • Methodological Answer : Use lipidomics to profile polyunsaturated fatty acid (PUFA) peroxidation in ferroptosis-sensitive cell lines (e.g., HT-1080). BHA’s pro-oxidant effects at high doses may deplete GPX4 activity . Validate with iron chelators (e.g., deferoxamine) to confirm iron-dependent pathways. Publish raw mass spectrometry data in repositories for transparency .

Data Interpretation & Validation

Q. How should researchers validate conflicting results in BHA’s neurotoxicity studies?

  • Methodological Answer : Replicate studies using standardized models (e.g., OECD TG 424 for neurotoxicity). Compare outcomes across species (e.g., rodents vs. zebrafish) and exposure durations. For example, neurodevelopmental disruptions may require chronic exposure models, whereas acute toxicity assays focus on LD50. Share raw data and statistical scripts to enable meta-analyses.

Q. What methods confirm BHA’s stability in high-temperature food processing?

  • Methodological Answer : Simulate processing conditions (e.g., 180°C for 30 min) and analyze residual BHA via HPLC-UV. Correlate stability with matrix composition (e.g., presence of metal ions accelerates degradation ). Use thermogravimetric analysis (TGA) to assess decomposition thresholds (>236°C ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butylated Hydroxyanisole
Reactant of Route 2
Reactant of Route 2
Butylated Hydroxyanisole

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